molecular formula C23H27N5O2 B1683009 Terbogrel CAS No. 149979-74-8

Terbogrel

货号 B1683009
CAS 编号: 149979-74-8
分子量: 405.5 g/mol
InChI 键: XUTLOCQNGLJNSA-RGVLZGJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terbogrel is an experimental drug that has been studied for its potential to prevent the vasoconstricting and platelet-aggregating action of thromboxanes . It is an orally available thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . The drug was developed by Boehringer Ingelheim .


Molecular Structure Analysis

Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Its structure includes a guanidine group, which is likely responsible for its activity as a thromboxane A2 synthase inhibitor .


Chemical Reactions Analysis

While specific chemical reactions involving Terbogrel are not detailed in the sources, it’s known that Terbogrel acts as a thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . This suggests that it may interact with these receptors and enzymes, potentially altering their function .


Physical And Chemical Properties Analysis

Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point are not provided in the sources.

科学研究应用

血小板功能和前列腺素内过氧化物转移

Terbogrel已被研究其抑制血小板作用。它作为一种血栓素A2合酶抑制剂和血栓素A2受体拮抗剂。这种化合物有效地抑制了人类血小板的血小板聚集和血栓素合成。此外,它在培养的血管平滑肌细胞中有利于前列腺素I2的合成,表明在调节血管功能方面可能发挥潜在作用(Muck, Weber, & Schrör, 1998)

健康受试者中的药代动力学和药效学

对Terbogrel的药代动力学和药效学研究表明,在健康受试者中耐受良好且没有不良反应。涉及单次和多次口服给药的研究表明,它具有剂量线性的血浆浓度和对血栓素合酶活性和血栓素受体占有率的显著抑制作用。这些结果表明Terbogrel在长期抗血栓治疗中的潜力(Guth et al., 2004)

在肺动脉高压中的应用

Terbogrel已被纳入肺动脉高压(PAH)的临床试验。尽管在试验中没有显示出对运动能力的改善,但其在抑制血栓素和前列腺素代谢方面的作用使其成为PAH治疗策略中的潜在治疗选择(Galiè,Manes和Branzi,2002)

对新生仔猪肺动脉高压的影响

对暴露于缺氧的新生仔猪进行的研究表明,Terbogrel治疗可以改善肺动脉功能障碍并减轻慢性缺氧诱导的肺动脉高压的发展。这表明Terbogrel在早期肺动脉高压治疗中的潜在应用(Fike, Zhang, & Kaplowitz, 2005)

结构和分子性质

Terbogrel的分子结构,包括其血栓素A2合酶抑制剂模式,已经被表征。研究突出了类似发夹状构象,由分子内氢键稳定,为其作用机制提供了见解(Michaux et al., 2000)

与其他化合物的比较

将Terbogrel与BM567等其他化合物进行比较的研究为在磺酰脲系列中开发新的合成前景和理解Terbogrel作为血栓素受体拮抗剂和血栓素合酶抑制剂的作用提供了宝贵的见解(Michaux et al., 2001)

体内抗血栓效果

Terbogrel作为血栓素受体拮抗剂和血栓素合酶抑制剂的双重作用,在体内显示出强效的抗血栓效果。这在一项使用兔子动脉血栓模型的研究中得到了证实,表明其在临床抗血栓应用中的潜力(Soyka et al., 1999)

属性

IUPAC Name

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTLOCQNGLJNSA-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbogrel

CAS RN

149979-74-8
Record name Terbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149979-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbogrel
Reactant of Route 2
Terbogrel
Reactant of Route 3
Terbogrel
Reactant of Route 4
Terbogrel
Reactant of Route 5
Terbogrel
Reactant of Route 6
Terbogrel

Citations

For This Compound
255
Citations
BD Guth, H Narjes, HD Schubert… - British journal of …, 2004 - Wiley Online Library
… Terbogrel was well tolerated without obvious adverse effects … Terbogrel is a new, combined thromboxane receptor and synthase … (PD) profiles of terbogrel as well as an assessment of its …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
D Langleben, BW Christman, RJ Barst, VC Dias… - American heart …, 2002 - Elsevier
… in patients with terbogrel treatment were seen. However, terbogrel was effective from a … but the incidence of severe leg pain with terbogrel precludes its use in this disorder. Similar …
Number of citations: 95 www.sciencedirect.com
S Muck, AA Weber, K Schrör - European journal of pharmacology, 1998 - Elsevier
The present study describes the platelet-inhibitory effects of terbogrel (5-hexenoic acid, 6-[3-[[(cyanoamino)[(1,1-dimethylethyl)amino]methylene]amino]phenyl]-6-(3-pyridinyl)-, (ϵ)-), a …
Number of citations: 21 www.sciencedirect.com
C Michaux, B Norberg, JM Dogné, F Durant… - … Section C: Crystal …, 2000 - scripts.iucr.org
Terbogrel, (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid, C23H27N5O2, a mixed thromboxane A2 receptor antagonist and thromboxane A2 synthase …
Number of citations: 5 scripts.iucr.org
C Michaux, S Rolin, JM Dogné, F Durant… - Bioorganic & medicinal …, 2001 - Elsevier
BM567, a sulfonylurea compound—whose crystal structure is here discussed—and terbogrel, are both thromboxane receptor antagonists and thromboxane synthase inhibitors. In this …
Number of citations: 17 www.sciencedirect.com
CD Fike, Y Zhang… - Journal of Applied …, 2005 - journals.physiology.org
… terbogrel-treated hypoxic than for untreated hypoxic piglets, but it was less for pulmonary arteries from both groups of hypoxic piglets than for control piglets. Terbogrel … of terbogrel was …
Number of citations: 37 journals.physiology.org
R Soyka, BD Guth, HM Weisenberger… - Journal of medicinal …, 1999 - ACS Publications
… )hex-5-enoic acid, “terbogrel” 32 inhibits the thromboxane A 2 … Terbogrel inhibits the collagen-induced platelet aggregation … Thus, terbogrel is the first compound with a guanidino …
Number of citations: 50 pubs.acs.org
N Galie, A Manes, A Branzi - European Respiratory Journal, 2002 - Eur Respiratory Soc
… Except for terbogrel, all compounds improved the mean exercise capacity by different degrees, as assessed by the 6-min walk test. In the evaluation of the clinical relevance of exercise …
Number of citations: 140 erj.ersjournals.com
N Galiè, A Manes, A Branzi - Progress in cardiovascular diseases, 2002 - Elsevier
… Except for terbogrel, all compounds have improved by different degrees the mean exercise capacity as assessed by 6 minutes walking distance. Conversely, these trials differ for the …
Number of citations: 62 www.sciencedirect.com
BT Ivandic, E Giannitsis, P Schlick, P Staritz… - Clinical …, 2007 - academic.oup.com
… We incubated additional aliquots with 1 μmol/L terbogrel (… Terbogrel caused even more inhibition, suggesting incomplete … persisted after incubation with ASA and terbogrel (Fig. 2A 2 ). …
Number of citations: 99 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。